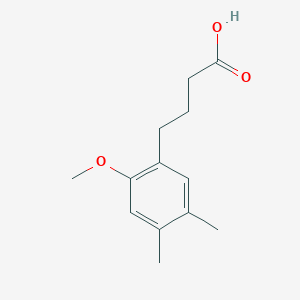![molecular formula C19H22ClN5O2 B2796778 2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893965-46-3](/img/no-structure.png)
2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One of the common methods involves the reaction of glyoxal, ammonia, and formaldehyde . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, they can participate in free radical reactions . They can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Imidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents . They can show both acidic and basic properties .Mechanism of Action
Future Directions
properties
CAS RN |
893965-46-3 |
|---|---|
Product Name |
2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C19H22ClN5O2 |
Molecular Weight |
387.87 |
IUPAC Name |
2-butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H22ClN5O2/c1-4-5-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-11-24(15)18)14-8-6-7-13(20)12(14)2/h6-8H,4-5,9-11H2,1-3H3 |
InChI Key |
KTNKQSNKLHZYMR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)
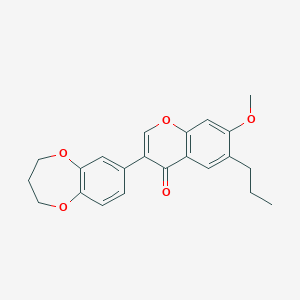

![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)

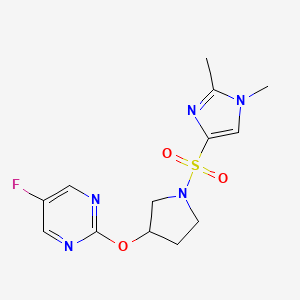
![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)

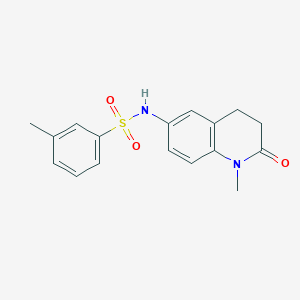
![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)
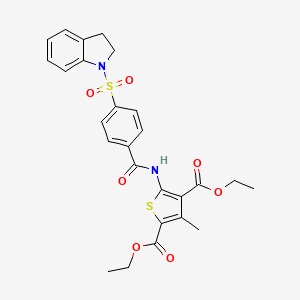
![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)

